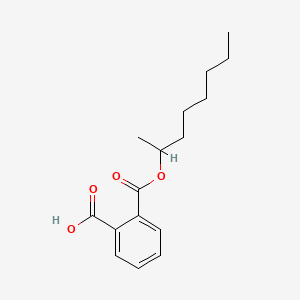

Mono(1-methylheptyl) phthalate

CAS No.: 21395-09-5

Cat. No.: VC15746889

Molecular Formula: C16H22O4

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21395-09-5 |

|---|---|

| Molecular Formula | C16H22O4 |

| Molecular Weight | 278.34 g/mol |

| IUPAC Name | 2-octan-2-yloxycarbonylbenzoic acid |

| Standard InChI | InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |

| Standard InChI Key | DUJBEEUYBSLMGM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

Mono(1-methylheptyl) phthalate (PubChem CID: 109265 ) is systematically named as 2-(1-methylheptyloxycarbonyl)benzoic acid. Its structure consists of a phthalic acid backbone esterified at one carboxyl group with a 1-methylheptyl chain. The compound’s synonyms include (+/-)-Mono-2-octyl phthalate and 2-octan-2-yloxycarbonylbenzoic acid , reflecting variations in nomenclature across databases.

Synthesis and Industrial Relevance

Applications and Exposure Sources

Unlike diesters used as plasticizers, monoesters are rarely employed in commercial products. Mono(1-methylheptyl) phthalate is most likely encountered as a biodegradation product of di(1-methylheptyl) phthalate or mixed-chain phthalates. Occupational exposure may occur in facilities producing or recycling plastics, though environmental concentrations are presumed low due to rapid hydrolysis in aqueous systems .

Physicochemical Properties

Key physicochemical parameters, extrapolated from homologous compounds and limited experimental data, are summarized below:

These properties suggest a propensity for bioaccumulation in lipid-rich tissues and persistence in hydrophobic environments, though experimental validation is needed.

Toxicological Profile

Metabolic Pathways

Phthalate monoesters are rapidly formed in vivo via hydrolysis of parent diesters by lipases and esterases . For Mono(1-methylheptyl) phthalate, hepatic glucuronidation followed by renal excretion is anticipated, analogous to mono-2-ethylhexyl phthalate (MEHP) . Dermal absorption is likely limited by the compound’s molecular weight and lipophilicity, as seen with longer-chain phthalates .

Respiratory and Systemic Effects

While direct studies on Mono(1-methylheptyl) phthalate are lacking, structural analogs like MEHP induce concentration-dependent respiratory irritation. At 8 mg/m, MEHP causes rapid shallow breathing in rodents, with a no-observed-effect level (NOEL) of 0.3 mg/m . Macrophage infiltration peaks 16 hours post-exposure, though neutrophilic inflammation is absent below 30 mg/m . These findings suggest potential irritant properties for Mono(1-methylheptyl) phthalate at high concentrations.

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for phthalate monoester detection . The CDC’s validated method for urinary metabolites employs transitions at 277 → 134 (for monoethylhexyl phthalate) , which could be adapted for Mono(1-methylheptyl) phthalate by optimizing precursor and product ions.

Challenges in Quantification

Co-elution with structurally similar monoesters and matrix effects in biological samples complicate analysis. Isotope dilution using -labeled internal standards, as described for mono-n-butyl phthalate , would improve accuracy but requires custom synthesis for this rare compound.

Future Research Directions

-

Toxicokinetic Studies: Clarify absorption, distribution, and excretion mechanisms using radiolabeled tracers.

-

Environmental Monitoring: Develop sensitive assays to quantify the compound in air, water, and biological samples.

-

Structure-Activity Relationships: Compare its effects to those of MEHP and mono-n-octyl phthalate to predict toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume